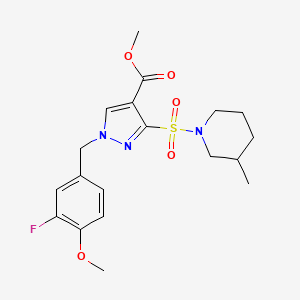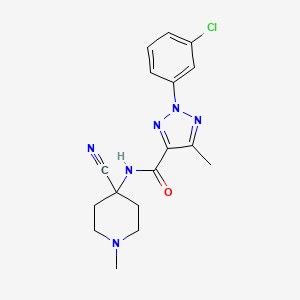
3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine (3-CNE-5-TFMP) is an important organic compound that has gained attention due to its unique properties and potential applications in the field of organic synthesis. It is a versatile molecule with a wide range of uses in both academia and industry. It has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 3-Chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is involved in nucleophilic displacement reactions in the presence of secondary cyclic amines, leading to the formation of derivatives like 3-trifluoromethylpyridin-2(1 H )-thione and its S-alkyl derivatives (Dunn, 1999).
- It plays a role in the base-induced synthesis of tetrastannatriazabicyclo[3.1.1]heptane, demonstrating the utility of this compound in complex chemical syntheses (Kober, Nöth, & Storch, 1997).
Applications in Material Science
- The compound is an intermediate in the synthesis of novel organosoluble fluorinated polyimides, which have applications in materials science due to their solubility, thermal stability, and electrical properties (Chung & Hsiao, 2008).
- It is also used in the synthesis of soluble polyimides derived from polycondensation with aromatic dianhydrides, contributing to the creation of new materials with high thermal stability and solubility (Zhang et al., 2007).
Photocatalysis and Ligand Synthesis
- This compound is involved in photoassisted oxygenation of alkane catalyzed by ruthenium complexes, indicating its potential use in photocatalytic processes (Yamaguchi, Kumano, Masui, & Yamagishi, 2004).
- It is also a key component in the synthesis of novel ferrocene-containing pyridylamine ligands and their ruthenium(II) complexes, demonstrating its versatility in creating complex ligand systems (Kojima et al., 2008).
Propriétés
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O2/c1-17-8(18-2)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4,8H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFKVJYLHCVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)





![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)
